molecular formula C19H20F3N3O4S B2462560 N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1396577-79-9

N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2462560
M. Wt: 443.44
InChI Key: HBOQBYRZQBVPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a key mediator of B-cell receptor signaling and is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Scientific Research Applications

Photochemical Decomposition Studies

Zhou and Moore (1994) investigated the photochemical decomposition of sulfamethoxazole, highlighting the photolability of the compound in acidic aqueous solutions and identifying the major photoproducts. This study contributes to understanding the environmental fate and degradation pathways of sulfonamide-based compounds (Zhou & Moore, 1994).

Carbonic Anhydrase Inhibitors for Medical Applications

Lolak et al. (2019) synthesized novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as potent inhibitors of human carbonic anhydrase isoforms, particularly targeting the membrane-bound tumor-associated isoform hCA IX. These inhibitors are of interest for anticancer studies due to their selectivity and potency (Lolak et al., 2019).

Analgesic and Anti-inflammatory Effects

Lobo et al. (2015) reported on the synthesis and analgesic and anti-inflammatory effects of a series of pyrazolylbenzenesulfonamides in a mouse model of pathological pain, comparing their efficacy to Celecoxib. This study demonstrates the potential of sulfonamide derivatives in developing new analgesic and anti-inflammatory drugs (Lobo et al., 2015).

properties

IUPAC Name

N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O4S/c20-19(21,22)29-16-1-3-17(4-2-16)30(27,28)24-13-14-7-11-25(12-8-14)18(26)15-5-9-23-10-6-15/h1-6,9-10,14,24H,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOQBYRZQBVPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

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